SkgI Exhibits ≤47 % Sequence Identity to the Closest Immunity Protein Homologs LccI and MesI
Direct sequence comparison shows that the 54-residue SkgI protein shares only 47 % identity with the leucocin A immunity protein LccI and 46 % identity with the mesentericin Y105 immunity protein MesI . This translates to >50 % sequence divergence from each of the nearest characterized immunity determinants, consistent with the observation that class IIa immunity proteins display strong cognate specificity and that cross‑immunity occurs only within sequence‑based subgroups .
| Evidence Dimension | Amino acid sequence identity |
|---|---|
| Target Compound Data | SkgI (54 residues); 47 % identity to LccI, 46 % identity to MesI |
| Comparator Or Baseline | LccI (leucocin A immunity protein) and MesI (mesentericin Y105 immunity protein) |
| Quantified Difference | 47 % and 46 % identity (i.e., 53 % and 54 % divergence, respectively) |
| Conditions | BLAST comparison of full-length protein sequences; data from Appl Environ Microbiol 2002 |
Why This Matters
The low identity means that functional data obtained with LccI or MesI cannot be extrapolated to SkgI; procurement of the exact protein is required for any study aiming to replicate the native sakacin G immunity mechanism.
- [1] Simon L, Fremaux C, Cenatiempo Y, Berjeaud JM. Sakacin G, a new type of antilisterial bacteriocin. Appl Environ Microbiol. 2002;68(12):6416-6420. doi:10.1128/AEM.68.12.6416-6420.2002 View Source
- [2] Fimland G, Eijsink VGH, Nissen-Meyer J. Comparative studies of immunity proteins of pediocin-like bacteriocins. Microbiology. 2002;148(Pt 11):3661-3670. doi:10.1099/00221287-148-11-3661 View Source
